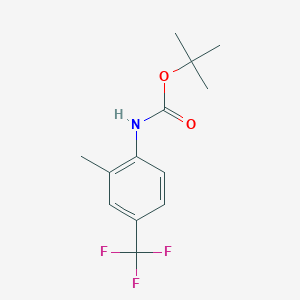
Tert-butyl 2-methyl-4-(trifluoromethyl)phenylcarbamate
Cat. No. B8609956
M. Wt: 275.27 g/mol
InChI Key: DKQYJBLRSCHYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06369221B1
Procedure details


tert-Butyl 2-methyl-4-trifluoromethylphenylcarbamate is prepared in the following manner: 154 ml of a 1.5 M solution of tert-butyllithium in pentane are added dropwise over 1 hour to a solution, kept at −70° C. under an argon atmosphere, of 30 g of tert-butyl 4-trifluoromethylphenylcarbamate in 390 ml of anhydrous tetrahydrofuran. The mixture is stirred for 4 hours at −20° C., cooled to about −70° C., supplemented with 16.4 g of iodomethane and then stirred for 16 hours at a temperature close to 20° C. After hydrolysis with 300 ml of distilled water, the mixture is extracted with twice 160 ml of ethyl acetate in total. The combined organic extracts are dried over magnesium sulphate and concentrated to dryness under reduced pressure (2 kPa). The product obtained is suspended in petroleum ether, separated by filtration, washed with the same solvent and dried under reduced pressure (2 kPa). 20.5 g of tert-butyl 2-methyl-4-trifluoromethylphenylcarbamate are thus obtained in the form of a beige solid melting at 101° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[C:1]([Li])(C)(C)C.[F:6][C:7]([F:23])([F:22])[C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[CH:10][CH:9]=1.IC.O>CCCCC.O1CCCC1>[CH3:1][C:12]1[CH:13]=[C:8]([C:7]([F:22])([F:23])[F:6])[CH:9]=[CH:10][C:11]=1[NH:14][C:15](=[O:21])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20]
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(C=C1)NC(OC(C)(C)C)=O)(F)F
|
|
Name
|
|
|
Quantity
|
390 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
16.4 g
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
[Compound]
|
Name
|
petroleum ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 4 hours at −20° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
tert-Butyl 2-methyl-4-trifluoromethylphenylcarbamate is prepared in the following manner
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to about −70° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 16 hours at a temperature
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
close to 20° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted with twice 160 ml of ethyl acetate in total
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts are dried over magnesium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure (2 kPa)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with the same solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure (2 kPa)
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC(=C1)C(F)(F)F)NC(OC(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
